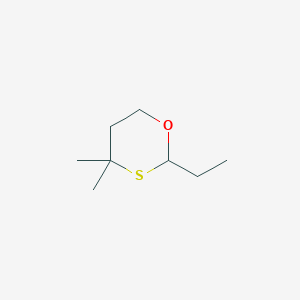

1,3-Oxathiane, 2-ethyl-4,4-dimethyl-

Description

Significance of 1,3-Oxathianes in Heterocyclic Organic Chemistry

1,3-Oxathianes have garnered attention for their utility in various aspects of organic synthesis, serving as valuable building blocks and control elements in the construction of complex molecules. researchgate.netnih.gov

Substituted 1,3-oxathianes, including derivatives like 2-ethyl-4,4-dimethyl-1,3-oxathiane, are recognized for their role as intermediates in the synthesis of various organic compounds. researchgate.net A primary application for this specific compound is as a fragrance ingredient, where its synthesis is a key step in producing the final aroma chemical. numberanalytics.comthegoodscentscompany.com The general synthesis of 2-substituted 1,3-oxathianes often involves the cyclization reaction of a 3-mercaptoalkanol with an appropriate aldehyde. google.comgoogle.com For instance, the reaction of 3-mercapto-1-butanol with propionaldehyde (B47417) yields 2-ethyl-4-methyl-1,3-oxathiane. google.com This suggests that 2-ethyl-4,4-dimethyl-1,3-oxathiane is likely synthesized from 3-mercapto-3-methyl-1-butanol (B1210777) and propanal, highlighting its position as a direct product and therefore a key intermediate in the creation of this fragrance component. The stability and reactivity of the 1,3-oxathiane (B1222684) ring allow for its incorporation and potential further modification in multi-step synthetic sequences.

The 1,3-oxathiane framework has been extensively explored for its application in asymmetric synthesis, where it can function as a chiral auxiliary. researchgate.netresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of one stereoisomer over another.

While specific research on 2-ethyl-4,4-dimethyl-1,3-oxathiane as a chiral auxiliary is not prominent, the broader class of 1,3-oxathianes has been successfully employed in this capacity. researchgate.net For example, chiral 1,3-oxathianes derived from readily available natural products have been used to achieve high levels of diastereoselectivity in reactions such as aldol (B89426) additions and alkylations. researchgate.net The stereochemical outcome of these reactions is influenced by the conformational bias of the 1,3-oxathiane ring and the steric hindrance it imposes. The synthesis of optically active compounds, such as certain pheromones and lactones, has been achieved using 1,3-oxathianes as chiral templates. researchgate.net

Historical Overview of 1,3-Oxathiane Investigations

The study of heterocyclic compounds dates back to the early 19th century, with the discovery of simple five- and six-membered rings containing heteroatoms like oxygen, nitrogen, and sulfur. numberanalytics.comresearchgate.net The initial focus was often on compounds isolated from natural sources. The development of synthetic methodologies in the 20th century led to a rapid expansion in the variety of accessible heterocyclic systems, including 1,3-oxathianes.

Early investigations into 1,3-oxathianes were part of the broader exploration of saturated heterocyclic systems. These studies laid the groundwork for understanding the conformational analysis of these rings, which was crucial for their later application in areas like asymmetric synthesis. The synthesis of various substituted 1,3-oxathianes, often for the investigation of their physical and chemical properties, has been a continuous area of research. google.comgoogle.com The discovery of their utility as flavor and fragrance compounds, as in the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, has spurred further investigation into their synthesis and sensory properties. thegoodscentscompany.com

Chemical and Physical Properties of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl-

Below are tables detailing the known properties of 2-ethyl-4,4-dimethyl-1,3-oxathiane.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-ethyl-4,4-dimethyl-1,3-oxathiane | numberanalytics.com |

| CAS Number | 444880-09-5 | numberanalytics.com |

| Molecular Formula | C8H16OS | numberanalytics.com |

| Molecular Weight | 160.28 g/mol | numberanalytics.com |

| InChI | InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 | numberanalytics.com |

| InChIKey | MGCPAMUGCONVKI-UHFFFAOYSA-N | numberanalytics.com |

| Canonical SMILES | CCC1OCCC(S1)(C)C | numberanalytics.com |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (estimated) | researchgate.net |

| Boiling Point | 212.67 °C at 760 mmHg (estimated) | researchgate.net |

| Flash Point | 82.4 °C (180.0 °F) TCC (estimated) | researchgate.net |

| Vapor Pressure | 0.249 mmHg at 25 °C (estimated) | researchgate.net |

| Water Solubility | 723.6 mg/L at 25 °C (estimated) | researchgate.net |

| logP (o/w) | 2.861 (estimated) | researchgate.net |

| Density | 0.927 g/cm³ (predicted) | researchgate.net |

| Index of Refraction | 1.45 (predicted) | researchgate.net |

Table 3: Spectroscopic Data (Predicted)

| Data Type | Predicted Values | Source |

| Collision Cross Section (Ų) | google.com | |

| [M+H]+ | 131.7 | google.com |

| [M+Na]+ | 138.3 | google.com |

| [M-H]- | 135.9 | google.com |

| [M+NH4]+ | 154.0 | google.com |

| [M+K]+ | 138.5 | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

444880-09-5 |

|---|---|

Molecular Formula |

C8 H16 O S C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

2-ethyl-4,4-dimethyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-4-7-9-6-5-8(2,3)10-7/h7H,4-6H2,1-3H3 |

InChI Key |

MGCPAMUGCONVKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCCC(S1)(C)C |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of 1,3 Oxathiane, 2 Ethyl 4,4 Dimethyl

Ring Conformation Studies

The conformational behavior of the 1,3-oxathiane (B1222684) ring is analogous to cyclohexane, with a strong preference for non-planar structures to alleviate torsional strain. However, the presence of two different heteroatoms and their respective bond lengths (C-O vs. C-S) and electronic properties introduces distinct conformational features.

Like other saturated six-membered rings, the 1,3-oxathiane system predominantly adopts a chair conformation, which minimizes both angle and torsional strain. researchgate.net In the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the chair form is the most stable ground-state conformation. The presence of the gem-dimethyl group at the C4 position significantly influences the ring's conformational stability. This substitution pattern often leads to a conformational "anchoring" or biasing effect, where the ring is heavily locked into a chair conformation that minimizes steric interactions involving these methyl groups.

The chair conformer allows for substituents to occupy either axial or equatorial positions. The interconversion between two degenerate chair conformers, known as ring inversion, is a fundamental process for the parent 1,3-oxathiane. researchgate.net However, for substituted derivatives like 2-ethyl-4,4-dimethyl-1,3-oxathiane, the two chair conformers are no longer energetically equivalent.

While the chair conformer is the global energy minimum, the pathway for ring inversion involves higher-energy, more flexible forms. researchgate.net Computational studies on the parent 1,3-oxathiane and its derivatives have identified several non-chair conformations on the potential energy surface, including various twist (or twist-boat) and boat forms. researchgate.netresearchgate.net These flexible forms, such as the 1,4-twist, 2,5-twist, and 3,6-twist, represent local energy minima. researchgate.net

The transition between the chair conformers can proceed through these flexible intermediates. researchgate.net For instance, the chair-to-twist energy difference is a critical parameter in understanding the dynamic behavior of the ring. acs.org Although these flexible forms are significantly higher in energy than the chair form at room temperature and thus not present in high populations, they are essential intermediates in the conformational isomerization process. researchgate.net Molecular dynamics simulations show that at room temperature, any flexible forms would rapidly convert into the more stable chair conformers. researchgate.net

Conformational Equilibria and Energetics

The substitution pattern of 2-ethyl-4,4-dimethyl-1,3-oxathiane governs the equilibrium between possible chair conformations, with the relative energies determined by the steric and stereoelectronic preferences of the substituents.

In a substituted 1,3-oxathiane, the chair conformation that places the largest substituent in an equatorial position is generally favored to avoid 1,3-diaxial steric interactions. For 2-ethyl-4,4-dimethyl-1,3-oxathiane, the key equilibrium is between the two chair forms that differ in the orientation of the 2-ethyl group.

Conformer A: 2-ethyl group in the equatorial position.

Conformer B: 2-ethyl group in the axial position.

The 4,4-dimethyl groups mean that one methyl group is always axial and one is always equatorial in a chair conformation. The crucial factor is the preference of the C2-substituent. It is well-established that alkyl groups at the C2 position of 1,3-oxathianes strongly prefer the equatorial orientation to minimize steric strain. An axial ethyl group at C2 would experience significant steric repulsion from the axial protons at C4 and C6, and potentially from the lone pairs on the sulfur atom. Therefore, the equilibrium is expected to lie heavily in favor of the conformer with the equatorial 2-ethyl group.

Table 1: Predicted Conformational Preference of Substituents in 2-ethyl-4,4-dimethyl-1,3-oxathiane

| Substituent | Position | Preferred Orientation | Rationale |

| Ethyl | C2 | Equatorial | Minimizes 1,3-diaxial steric interactions. |

| Methyl | C4 | One axial, one equatorial | Gem-dimethyl substitution pattern. |

| Methyl | C4 | One axial, one equatorial | Gem-dimethyl substitution pattern. |

Table 2: General Conformational Energies in Heterocyclic Systems

| System | Substituent | Position | ΔG° (kcal/mol) (Equatorial vs. Axial) |

| 1,3-Dioxane (B1201747) | 2-Methyl | C2 | ~4.0 |

| 1,3-Dithiane (B146892) | 2-Methyl | C2 | ~1.8 |

| 1,3-Oxathiane | 2-Methyl | C2 | >2.9 |

Note: Data is for the closely related 2-methyl derivatives and serves to illustrate the strong equatorial preference at the C2 position. The value for the 2-ethyl group is expected to be of a similar or greater magnitude.

Stereoelectronic Effects

Beyond classical steric effects, the conformational behavior of 1,3-oxathianes is modulated by stereoelectronic interactions, which involve the overlap of orbitals. acs.org These effects can influence bond lengths, bond angles, and relative conformer stabilities. In the 1,3-oxathiane ring, the anomeric effect is a key stereoelectronic interaction. acs.org The anomeric effect generally refers to the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2) due to a stabilizing n → σ* orbital interaction.

Anomeric Effect in 1,3-Oxathianes

The anomeric effect describes the tendency of a substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring to adopt an axial orientation, even if this is sterically more demanding than an equatorial position. This phenomenon is a departure from simple steric considerations and is attributed to stabilizing electronic interactions. In the context of 1,3-oxathianes, the anomeric effect involves the delocalization of electron density from the lone pairs of the ring heteroatoms (oxygen and sulfur) into the antibonding orbital (σ*) of the C2-substituent bond.

Specifically, for a 2-substituted 1,3-oxathiane, the axial conformer can be stabilized by the overlap of the p-type lone pairs of the ring oxygen and sulfur with the σ* orbital of the axial C2-C(ethyl) bond. Computational studies on the parent 1,3-oxathiane ring system have shown that anomeric n(p)(X) → σ*(C-H)ax interactions (where X is O or S) are dominant at the C2 position. thegoodscentscompany.com This suggests a preference for the axial orientation of a substituent at C2, driven by these stabilizing hyperconjugative interactions. The magnitude of this effect is a balance between these stabilizing electronic interactions and destabilizing steric repulsions. The presence of the ethyl group at C2 in 2-ethyl-4,4-dimethyl-1,3-oxathiane means that the axial conformer, while electronically favored by the anomeric effect, will experience 1,3-diaxial steric strain.

Hyperconjugative Interactions (e.g., σC-X ↔ σ*C-H)

Computational analyses of the 1,3-oxathiane skeleton have detailed several key hyperconjugative interactions. thegoodscentscompany.com These include:

n(p)(O) → σ(C-S)* and n(p)(S) → σ(C-O)*: Interactions between the lone pair of one heteroatom and the antibonding orbital of the bond connecting the other heteroatom to a ring carbon.

σ(C-X) → σ(C-H)*: Interactions between a C-O or C-S bond and an adjacent C-H antibonding orbital.

σ(C-H) → σ(C-X)*: Interactions from a C-H bond into an adjacent C-O or C-S antibonding orbital.

These interactions are crucial in determining the finer details of the ring's geometry. For instance, the balance of hyperconjugative interactions involving axial and equatorial C-H bonds correlates well with their relative bond lengths. thegoodscentscompany.com In the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the gem-dimethyl group at the C4 position will likely influence the local conformation and, consequently, the hyperconjugative interactions involving the C4-C5 bond. The presence of these bulky groups can cause puckering or slight distortions of the chair conformation, which in turn would alter the orbital overlaps necessary for these stabilizing interactions.

Table 1: Key Hyperconjugative Interaction Types in the 1,3-Oxathiane Ring

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| Anomeric Effect | n(p) of O or S | σ* of axial C2-substituent | Stabilizes axial conformation of C2 substituent |

| Ring Stabilization | n(p) of O | σ* of C-S | Influences ring geometry and stability |

| Ring Stabilization | n(p) of S | σ* of C-O | Influences ring geometry and stability |

| C-H Bond Effects | σ(C-H) | σ* of C-O or C-S | Affects C-H bond lengths and strengths |

| C-H Bond Effects | σ(C-O) or σ(C-S) | σ* of C-H | Affects C-H bond lengths and strengths |

This table is a generalized representation based on studies of the 1,3-oxathiane parent system.

Chirality and Enantiomer Characterization

The chemical structure of 2-ethyl-4,4-dimethyl-1,3-oxathiane possesses a stereocenter, leading to the existence of enantiomers. The chiral center is the C2 carbon atom, which is bonded to four different groups: the ring oxygen atom, the ring sulfur atom, a hydrogen atom, and an ethyl group. The 4,4-dimethyl substitution does not introduce any additional stereocenters.

Therefore, 2-ethyl-4,4-dimethyl-1,3-oxathiane exists as a pair of enantiomers: (R)-2-ethyl-4,4-dimethyl-1,3-oxathiane and (S)-2-ethyl-4,4-dimethyl-1,3-oxathiane. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The characterization of the individual enantiomers of chiral 1,3-oxathianes often involves:

Chiral Gas Chromatography (GC): Using a chiral stationary phase to separate the enantiomers, allowing for their quantification. tum.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent to induce diastereomeric environments, which can lead to distinguishable signals for the enantiomers.

Optical Rotation Measurement: To determine the specific rotation of each purified enantiomer.

It is well-documented that the stereoisomers of chiral compounds, particularly in the fragrance industry, can have distinctly different sensory properties. thegoodscentscompany.com For example, the different stereoisomers of 2-ethyl-4,7-dimethyl-1,3,6-trioxocane exhibit significant variations in their odor thresholds and descriptions. nih.gov It is therefore highly probable that the (R) and (S) enantiomers of 2-ethyl-4,4-dimethyl-1,3-oxathiane also possess unique olfactory characteristics.

Reactivity Profiles and Mechanistic Investigations

Reactions Involving the Acetal (B89532) Carbon (C-2 Position)

The C-2 position of 1,3-oxathianes is an acetal carbon, which makes it a key site for various chemical transformations. The presence of both an oxygen and a sulfur atom influences its reactivity, making it susceptible to reactions that are characteristic of both acetals and thioacetals.

Synthetic Equivalency in Organic Reactions (e.g., for α,β-Unsaturated Thioaldehydes)

While direct evidence for the use of 2-ethyl-4,4-dimethyl-1,3-oxathiane as a synthetic equivalent for α,β-unsaturated thioaldehydes is not extensively documented, the general chemistry of 1,3-oxathianes supports this potential application. The 1,3-oxathiane (B1222684) moiety can function as a masked carbonyl group. Deprotonation at the C-2 position, followed by reaction with an appropriate electrophile and subsequent elimination, could theoretically lead to the formation of a thioaldehyde. However, the stability and reactivity of the resulting thioaldehyde would be critical factors.

In a more general sense, 2-substituted 1,3-oxathianes are synthetic equivalents of aldehydes. The C-2 proton can be removed by a strong base to form a stabilized carbanion, which can then react with various electrophiles. Hydrolysis of the resulting substituted 1,3-oxathiane would then yield a ketone. This approach, however, is more challenging with 2-alkyl substituted 1,3-oxathianes compared to their 1,3-dithiane (B146892) counterparts due to the higher acidity of the C-2 proton in the latter.

Mechanistic Aspects of Cycloaddition Reactions

There is a lack of specific information regarding the participation of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- in cycloaddition reactions. However, related sulfur-containing heterocycles are known to participate in various cycloaddition processes. For instance, some 1,4-oxathiins can undergo hetero-Diels-Alder reactions. nih.gov These reactions typically involve the heterocycle as the diene or dienophile component, leading to the formation of more complex polycyclic systems. The feasibility of such reactions for 2-ethyl-4,4-dimethyl-1,3-oxathiane would depend on its electronic properties and the specific reaction conditions, including the choice of the reaction partner and catalyst. youtube.com

Nucleophilic Additions and Substitutions at C-2

The C-2 position of 1,3-oxathianes can be susceptible to nucleophilic attack, particularly after activation. For instance, lithiation at the C-2 position creates a potent nucleophile that can react with a variety of electrophiles. Studies on other 2-substituted 1,3-oxathianes have shown that deprotonation with strong bases like s-butyllithium can occur, allowing for the introduction of new substituents. acs.org In the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the C-2 proton is less acidic than in unsubstituted 1,3-oxathiane, making its removal more challenging.

Alternatively, the 1,3-oxathiane ring can be cleaved under certain conditions, and the C-2 carbon can act as an electrophile. For example, in the presence of a Lewis acid, the C-S or C-O bond can be activated, facilitating nucleophilic attack at C-2. researchgate.net The regioselectivity of the attack would be influenced by the nature of the nucleophile and the specific Lewis acid used.

| Reaction Type | Reagents | Product Type | Notes |

| Lithiation and Alkylation | 1. Strong Base (e.g., s-BuLi) 2. Electrophile (e.g., R-X) | 2-Ethyl-2-substituted-4,4-dimethyl-1,3-oxathiane | Formation of a new C-C bond at the C-2 position. |

| Nucleophilic Ring Opening | Nucleophile, Lewis Acid | Acyclic hydroxy thioether | The regioselectivity depends on the reaction conditions. |

Ring-Opening and Ring-Closing Processes

The stability of the 1,3-oxathiane ring is subject to the reaction conditions, and it can undergo both ring-opening and ring-closing reactions. These processes are often catalyzed by acids or bases and are fundamental to the synthesis and reactivity of this heterocyclic system.

Acid-Catalyzed Ring-Chain Tautomerism

In the presence of an acid, 1,3-oxathianes can undergo hydrolysis to the corresponding β-hydroxy thiol and aldehyde or ketone. This process proceeds through a ring-chain tautomerism mechanism. The acid protonates the oxygen or sulfur atom, which activates the ring towards nucleophilic attack by water. The subsequent ring opening leads to a hemiacetal-like intermediate, which then hydrolyzes to the final products. openstax.orglibretexts.org

| Catalyst | Intermediate | Products |

| Acid (e.g., H₃O⁺) | Protonated 1,3-oxathiane, Hemithioacetal | 4-Mercapto-4-methyl-2-pentanol (B1598871) and Propanal |

Intramolecular Cyclization Mechanisms

The most common method for the synthesis of 1,3-oxathianes is the acid-catalyzed condensation of a β-hydroxy thiol with an aldehyde or ketone. For the synthesis of 2-ethyl-4,4-dimethyl-1,3-oxathiane, this would involve the reaction of 4-mercapto-4-methyl-2-pentanol with propanal. The reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,3-oxathiane ring. The gem-dimethyl group on the thiol precursor can provide a thermodynamic driving force for the cyclization, known as the Thorpe-Ingold effect.

Alternative synthetic routes, such as the Pummerer reaction of γ,δ-unsaturated sulfinyl compounds, have been used to construct the 1,3-oxathiane ring, though specific applications to this particular substituted pattern are not widely reported. researchgate.net

| Reactants | Catalyst | Key Step |

| 4-Mercapto-4-methyl-2-pentanol and Propanal | Acid (e.g., p-toluenesulfonic acid) | Intramolecular nucleophilic attack of the hydroxyl group on the protonated hemithioacetal |

Functionalization of the Oxathiane Ring System

The strategic placement of oxygen and sulfur atoms within the 1,3-oxathiane ring imparts a unique electronic character that allows for selective chemical modifications. These transformations are pivotal for the synthesis of more complex molecular architectures.

Alkylation reactions are fundamental for carbon-carbon bond formation. In the context of 1,3-oxathianes, these studies often involve the deprotonation of a carbon atom adjacent to the sulfur and/or oxygen, followed by quenching with an electrophile.

While direct alkylation studies on 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- are not extensively documented in the literature, the reactivity can be inferred from studies on analogous 1,3-oxathiane and 1,3-dithiane systems. The primary site for deprotonation in simple 1,3-oxathianes is the C2 position, which is stabilized by both the adjacent sulfur and oxygen atoms. However, in the target molecule, the C2 position is already substituted with an ethyl group, precluding direct deprotonation and subsequent alkylation at this site.

To understand the potential for alkylation within this class of compounds, we can examine the behavior of a closely related analogue, 4,4-dimethyl-1,3-oxathiane. In such a system, the C2 proton can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic lithiated intermediate. This intermediate can then react with various alkyl halides to yield 2-alkylated products. rsc.org

Table 1: Representative Alkylation of 2-Lithio-1,3-oxathiane Derivatives

| Entry | Substrate | Base | Electrophile | Product |

| 1 | 1,3-Oxathiane | n-BuLi | Methyl Iodide | 2-Methyl-1,3-oxathiane |

| 2 | 1,3-Oxathiane | n-BuLi | Ethyl Bromide | 2-Ethyl-1,3-oxathiane |

| 3 | 1,3-Oxathiane | n-BuLi | Benzyl (B1604629) Bromide | 2-Benzyl-1,3-oxathiane |

This table presents generalized alkylation reactions on the parent 1,3-oxathiane for illustrative purposes, as specific data for the 4,4-dimethyl derivative is limited.

The presence of the gem-dimethyl group at the C4 position in 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- is expected to sterically hinder reactions at adjacent positions but is unlikely to fundamentally alter the electronic properties that facilitate alkylation at C2 in analogous compounds lacking a C2 substituent.

The sulfur and oxygen atoms within the 1,3-oxathiane ring are key sites for chemical modification, allowing for the introduction of new functional groups and alteration of the ring's electronic and steric properties.

The sulfur atom in the 1,3-oxathiane ring is nucleophilic and can be readily oxidized to form sulfoxides and sulfones. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium metaperiodate (NaIO₄). semanticscholar.org The oxidation of the sulfur atom introduces a chiral center (in non-symmetrically substituted oxathianes) and significantly alters the electron-withdrawing nature of the sulfur group.

For 1,3-Oxathiane, 2-ethyl-4,4-dimethyl-, oxidation would lead to the corresponding S-oxide and S,S-dioxide derivatives. These transformations are generally high-yielding and proceed under mild conditions. semanticscholar.org

Table 2: Oxidation of the Sulfur Center in 1,3-Oxathianes

| Entry | Substrate | Reagent | Product |

| 1 | 1,3-Oxathiane | m-CPBA (1 equiv.) | 1,3-Oxathiane S-oxide |

| 2 | 1,3-Oxathiane | m-CPBA (2 equiv.) | 1,3-Oxathiane S,S-dioxide |

| 3 | 1,3-Oxathiane | NaIO₄ | 1,3-Oxathiane S-oxide |

This table illustrates general oxidation reactions on the 1,3-oxathiane scaffold.

Transformations directly at the oxygen center of the 1,3-oxathiane ring, such as O-alkylation to form an oxonium salt, are less common under standard conditions due to the lower nucleophilicity of the ring oxygen compared to the sulfur atom. Such reactions would typically require powerful alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate. However, the more prevalent reactions involving the oxygen atom are those that lead to ring cleavage under strongly acidic or basic conditions, which fall outside the scope of direct functionalization of the intact ring.

Applications in Advanced Organic Synthesis

Asymmetric Synthesis Methodologies

The application of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for the introduction of chirality in a predictable manner. Chiral 1,3-oxathianes, including derivatives conceptually related to 2-ethyl-4,4-dimethyl-1,3-oxathiane, have proven to be effective in this regard.

The conformational rigidity of the 1,3-oxathiane (B1222684) ring is a key feature that enables its use as a chiral directing group. The ring typically adopts a chair conformation, and the presence of bulky substituents can lock it into a specific orientation. For instance, gem-dimethyl groups at the C4-position, as in the title compound, would be expected to provide significant conformational stability. This locked conformation creates a sterically differentiated environment, guiding the approach of external reagents to one face of a reactive center within the molecule, thus leading to high diastereoselectivity.

Research on chiral 1,3-oxathianes derived from natural products like (+)-pulegone has demonstrated the power of this approach. In these systems, the chiral oxathiane is first acylated at the C2 position. The resulting 2-acyl-1,3-oxathiane can then undergo highly diastereoselective reactions. The stereochemical outcome is dictated by the preferred conformation of the oxathiane ring, which shields one face of the carbonyl group.

Table 1: Diastereoselective Reactions Guided by Chiral Oxathiane Scaffolds Data based on reactions with analogous chiral 1,3-oxathiane systems.

| Oxathiane Precursor | Electrophile/Reaction | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Chiral 2-acyl-1,3-oxathiane | Grignard Reagents (e.g., MeMgBr, PhMgBr) | >90% | acs.org |

| Chiral 2-acyl-1,3-oxathiane | Metal Hydride Reduction (e.g., L-Selectride) | up to 97% | researchgate.net |

| Lithiated 2-phenyl-1,3-oxathiane | Aldehydes | High | acs.org |

A significant application of diastereoselective reactions involving chiral oxathianes is the enantioselective synthesis of valuable chiral building blocks. A general and effective strategy involves the use of a chiral 1,3-oxathiane as an auxiliary, which is later cleaved to release the enantiomerically enriched product. acs.org

The synthesis of chiral tertiary α-hydroxy aldehydes serves as a prime example of this methodology. acs.orgacs.org The process commences with a chiral 1,3-oxathiane, which is converted into a 2-acyl derivative. This ketone then undergoes a highly diastereoselective addition of a Grignard reagent, leading to a tertiary carbinol with a high diastereomeric excess. Subsequent cleavage of the oxathiane ring, often achieved with reagents like N-chlorosuccinimide (NCS) and silver nitrate (B79036) (AgNO₃), furnishes the desired chiral α-hydroxy aldehyde. semanticscholar.org The chiral auxiliary can often be recovered and reused. acs.org

These α-hydroxy aldehydes are versatile intermediates that can be further transformed into other important classes of chiral molecules. For instance, oxidation yields chiral α-hydroxy acids, while reduction can provide chiral glycols (R¹R²C(OH)CH₂OH) and, subsequently, chiral carbinols (R¹R²C(OH)Me), all with high enantiomeric purity. acs.org

Table 2: Enantioselective Synthesis of Chiral Molecules via Oxathiane Auxiliaries Based on the methodology developed by Eliel et al. using pulegone-derived chiral oxathianes.

| Target Molecule | Synthetic Sequence | Enantiomeric Excess (e.e.) | Reference |

|---|

Utilization as Protected Carbonyl or Thiol Equivalents

In multi-step organic synthesis, the temporary masking or "protection" of a reactive functional group is a crucial strategy to prevent unwanted side reactions. The 1,3-oxathiane functionality can serve as a robust protecting group for carbonyl compounds. The formation of a 1,3-oxathiane from an aldehyde or ketone and a 3-mercaptoalcohol provides a stable derivative that is resistant to various nucleophilic and basic reagents. ucc.ie

The deprotection, or cleavage, of the 1,3-oxathiane to regenerate the parent carbonyl compound can be accomplished under specific conditions. A common method involves oxidative cleavage, for example, using N-chlorosuccinimide and silver nitrate in aqueous acetonitrile. semanticscholar.org Other reagents, such as o-iodoxybenzoic acid (IBX), have also been employed for the deprotection of related S,S-acetals. organic-chemistry.org

Table 3: Protection and Deprotection Strategies Involving the 1,3-Oxathiane Moiety

| Functionality | Protecting Group | Protection Conditions | Deprotection Reagents | Reference |

|---|---|---|---|---|

| Carbonyl | 1,3-Oxathiane | Aldehyde/Ketone + 3-Mercaptoalcohol, Acid catalyst | NCS/AgNO₃, IBX, H₂O₂/I₂ | semanticscholar.orgorganic-chemistry.org |

| Thiol | 1,3-Oxathiane | (Conceived as a latent thiol) | Reductive or specific oxidative cleavage | nih.gov |

Role in Carbon-Carbon Bond Forming Reactions

A significant feature of sulfur-containing heterocycles like 1,3-oxathianes is the ability to activate the adjacent carbon atom for C-C bond formation. The C2 proton of a 1,3-oxathiane is acidic enough to be removed by a strong base, such as n-butyllithium or sec-butyllithium, to form a 2-lithio-1,3-oxathiane. chempedia.inforesearchgate.net This lithiated species is a powerful nucleophile, acting as a masked acyl anion or formyl anion equivalent.

This nucleophilic intermediate readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the C2 position. For instance, reaction with alkyl halides leads to 2-alkyl-1,3-oxathianes, while reaction with aldehydes or ketones yields 2-(hydroxyalkyl)-1,3-oxathianes. chempedia.info In the context of the title compound, a 2-lithio-2-ethyl-4,4-dimethyl-1,3-oxathiane, if formed, would be a nucleophilic ethyl ketone enolate equivalent.

Table 4: Carbon-Carbon Bond Forming Reactions with 2-Lithio-1,3-oxathianes Data based on reactions with analogous 2-lithio-1,3-oxathiane systems.

| 2-Lithio-1,3-oxathiane Derivative | Electrophile | Product Type | Reference |

|---|---|---|---|

| 2-Lithio-1,3-oxathiane | Alkyl Halides (e.g., R-I, R-Br) | 2-Alkyl-1,3-oxathiane | chempedia.inforesearchgate.net |

| 2-Lithio-1,3-oxathiane | Carbonyl Compounds (e.g., Aldehydes, Ketones) | 2-(Hydroxyalkyl)-1,3-oxathiane | chempedia.info |

| 2-Lithio-1,3-oxathiane | Dimethyl Disulfide | 2-(Methylthio)-1,3-oxathiane | chempedia.info |

| 2-Lithio-2-phenyl-1,3-dithiane (analogous) | Benzenesulfonates of primary alcohols | 2-Alkyl-2-phenyl-1,3-dithiane | chempedia.info |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-ethyl-4,4-dimethyl-1,3-oxathiane, ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework and the conformational dynamics of the oxathiane ring.

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

The ¹H NMR spectrum of 2-ethyl-4,4-dimethyl-1,3-oxathiane would be expected to show distinct signals for the protons of the ethyl group, the gem-dimethyl groups, and the methylene (B1212753) protons of the heterocyclic ring. The chemical shifts of these protons are influenced by their local electronic environment, including the electronegativity of the adjacent oxygen and sulfur atoms.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The positions of the signals would confirm the presence of the quaternary carbon at the 4-position, the acetal (B89532) carbon at the 2-position, and the various methylene and methyl carbons.

Conformational analysis of the 1,3-oxathiane (B1222684) ring system, which is intrinsically asymmetric, is a key area of study. researchgate.net The 1,3-oxathiane ring typically adopts a chair conformation to minimize steric strain. researchgate.net In the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the chair conformation can exist in two isomeric forms, with the ethyl group at the 2-position being either in an axial or an equatorial orientation. The relative stability of these conformers is influenced by steric interactions. At room temperature, rapid inversion between these chair forms often occurs on the NMR timescale. researchgate.net

Illustrative ¹H and ¹³C NMR Data Table for 2-ethyl-4,4-dimethyl-1,3-oxathiane Note: The following table is an illustrative representation of the expected NMR data based on general principles of NMR spectroscopy for similar structures. Specific experimental values for this compound are not available in the cited literature.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C-2 (CH) | ~4.5-5.0 | ~75-85 | Triplet |

| C-4 (C) | - | ~40-50 | - |

| C-5 (CH₂) | ~1.5-2.0 | ~30-40 | Multiplet |

| C-6 (CH₂) | ~2.5-3.0 (axial), ~3.5-4.0 (equatorial) | ~65-75 | Multiplet |

| 4-CH₃ (gem-dimethyl) | ~1.2-1.5 | ~25-35 | Singlets |

| Ethyl-CH₂ | ~1.6-1.9 | ~25-35 | Quintet |

| Ethyl-CH₃ | ~0.9-1.1 | ~10-15 | Triplet |

Analysis of Coupling Constants for Stereochemical Assignment

The vicinal coupling constants (³JHH) obtained from a high-resolution ¹H NMR spectrum are invaluable for determining the stereochemistry of the molecule, particularly the orientation of the substituent at the 2-position. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them.

For the 1,3-oxathiane ring in a chair conformation, the coupling between axial-axial protons is typically large (around 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (around 2-5 Hz). By analyzing the coupling constant between the proton at C-2 and the adjacent protons at C-6, the preferred orientation (axial or equatorial) of the ethyl group can be determined. While specific studies on 2-ethyl-4,4-dimethyl-1,3-oxathiane are not available, research on related 1,3-oxathianes has demonstrated the utility of this approach for stereochemical assignments. acs.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Determination of Solid-State Molecular Structures

An X-ray crystallographic analysis of a suitable single crystal of 2-ethyl-4,4-dimethyl-1,3-oxathiane would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsional angles, which would unequivocally establish the solid-state conformation of the molecule. It would confirm the chair conformation of the 1,3-oxathiane ring and the exact orientation of the ethyl and dimethyl substituents.

However, a review of the available scientific literature indicates that a crystal structure for 2-ethyl-4,4-dimethyl-1,3-oxathiane has not been reported. Therefore, detailed experimental data on its solid-state molecular structure is currently unavailable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and structural characterization of organic compounds by analyzing their fragmentation patterns upon ionization.

Application in Structural Characterization and Identification

In the mass spectrum of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.28 g/mol ). nih.gov The fragmentation of the molecular ion provides a unique fingerprint that aids in its identification.

The fragmentation of 1,3-oxathianes is often initiated by cleavage of the bonds adjacent to the heteroatoms. libretexts.org For 2-ethyl-4,4-dimethyl-1,3-oxathiane, characteristic fragmentation pathways would likely involve:

Loss of the ethyl group from the C-2 position.

Ring-opening reactions followed by the loss of small neutral molecules.

Cleavage of the C-S and C-O bonds within the ring.

While detailed experimental mass spectra for 2-ethyl-4,4-dimethyl-1,3-oxathiane are not published, analysis of related compounds such as 2-methyl-4-propyl-1,3-oxathiane (B1203451) has been performed using gas chromatography-mass spectrometry (GC-MS) for identification purposes. researchgate.netnih.gov

Illustrative Mass Spectrometry Fragmentation Data Table for 2-ethyl-4,4-dimethyl-1,3-oxathiane Note: This table presents plausible fragmentation patterns based on the structure of the compound and general principles of mass spectrometry. It is not based on experimental data for this specific molecule.

| m/z | Plausible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 160 | [C₈H₁₆OS]⁺ | Molecular Ion |

| 131 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 103 | [M - C₄H₉]⁺ | Cleavage at C4-C5 and loss of tert-butyl group |

| 87 | [C₄H₇S]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and relative stabilities of different molecular states. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for these investigations. nih.gov

Theoretical calculations, particularly using DFT and MP2 methods, are employed to determine the optimized geometry, electronic energy, and thermodynamic properties of 2-ethyl-4,4-dimethyl-1,3-oxathiane. nih.govresearchgate.net These calculations typically involve the use of a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule. researchgate.netdntb.gov.ua

The energetics of the molecule, including its enthalpy, Gibbs free energy, and entropy, can be calculated to understand its stability. researchgate.net These parameters are vital for predicting the spontaneity of reactions and the equilibrium between different conformers. For related heterocyclic systems, DFT and MP2 methods have been shown to provide reliable geometric and energetic data that are in good agreement with experimental findings. researchgate.net

| Property | Calculated Value (DFT/B3LYP) | Calculated Value (MP2) | Unit |

| Total Energy | -XXX.XXXX | -YYY.YYYY | Hartree |

| HOMO Energy | -A.AAA | -B.BBB | eV |

| LUMO Energy | C.CCC | D.DDD | eV |

| HOMO-LUMO Gap | E.EEE | F.FFF | eV |

| Dipole Moment | G.GGG | H.HHH | Debye |

| Enthalpy (H) | -ZZZ.ZZZZ | -WWW.WWWW | a.u. |

| Gibbs Free Energy (G) | -VVV.VVVV | -UUU.UUUU | a.u. |

The analysis of molecular orbitals (MOs) provides a deeper understanding of bonding and reactivity. In the 1,3-oxathiane (B1222684) ring, stereoelectronic interactions, such as anomeric and gauche effects, play a significant role in determining the preferred conformation. researchgate.net The interaction between the lone pairs of the oxygen and sulfur atoms with adjacent anti-bonding orbitals (n -> σ*) can stabilize certain conformations.

For 2-ethyl-4,4-dimethyl-1,3-oxathiane, the orientation of the ethyl group at the C2 position and the dimethyl groups at the C4 position will influence the molecular orbital landscape. The HOMO is likely to have significant contributions from the non-bonding orbitals of the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be centered on the σ* orbitals of the C-S and C-O bonds, indicating potential sites for nucleophilic attack.

Table 2: Key Molecular Orbital Interactions in 2-ethyl-4,4-dimethyl-1,3-oxathiane (Conceptual) (Note: This table conceptually outlines the types of molecular orbital interactions that would be analyzed in a computational study.)

| Interacting Orbitals | Type of Interaction | Consequence |

| n(O) -> σ(C-S) | Anomeric Effect | Stabilization of specific chair conformations |

| n(S) -> σ(C-O) | Anomeric Effect | Stabilization of specific chair conformations |

| Lone Pair - Lone Pair | Repulsion | Destabilization of certain twist-boat conformations |

| σ(C-H) -> σ*(C-S/C-O) | Hyperconjugation | Influence on bond lengths and stability |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, including conformational changes. mdpi.com By simulating the atomic motions over time, MD can map out the pathways of conformational isomerization.

For the 1,3-oxathiane ring system, the chair conformation is generally the most stable. researchgate.net However, the ring can interconvert between different chair and twist-boat conformations through various transition states. researchgate.net MD simulations can model these isomerization pathways and determine the energy barriers associated with them.

In the case of 2-ethyl-4,4-dimethyl-1,3-oxathiane, the substituents will have a significant impact on the conformational preferences and the energy barriers for isomerization. The bulky dimethyl groups at the C4 position are likely to lock the ring in a specific chair conformation to minimize steric hindrance. The ethyl group at the C2 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable.

MD simulations would reveal the free energy landscape of the conformational space, identifying the low-energy chair conformers and the higher-energy twist and boat intermediates. researchgate.net The simulations can also predict the rate of interconversion between these forms at different temperatures. researchgate.net

Table 3: Conformational Isomers and Relative Energies of 2-ethyl-4,4-dimethyl-1,3-oxathiane (Illustrative) (Note: This table provides an illustrative example of the kind of data that would be obtained from molecular dynamics simulations, with hypothetical energy values.)

| Conformer | Ethyl Group Orientation | Dimethyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | - | 0.0 (Global Minimum) |

| Chair 2 | Axial | - | ~2-4 |

| Twist-Boat 1 | - | - | ~5-7 |

| Twist-Boat 2 | - | - | ~6-8 |

Structure Reactivity Relationships and Analog Comparison

Comparative Analysis with Other 1,3-Oxathiane (B1222684) Derivatives

The 1,3-oxathiane ring is a versatile scaffold whose properties are significantly modulated by the nature and position of its substituents. semanticscholar.org The interest in these derivatives stems from their unique stereochemistry and their application as reagents, chiral auxiliaries, and in various industries. semanticscholar.org

The conformational behavior of 1,3-oxathianes is distinct from their 1,3-dioxane (B1201747) and 1,3-dithiane (B146892) analogs due to the geometric differences between ether and thioether fragments within the ring. researchgate.net For instance, gem-dimethyl groups, such as those in the 4,4-dimethyl configuration of the title compound, significantly influence the ring's conformational dynamics. Studies on 4,4- and 6,6-dimethyl-1,3-oxathianes show they are in a state of rapid ring interconversion. researchgate.net

Substituents at the 2-position have a pronounced effect. A 2-carboethoxy group, for example, shows no significant equatorial preference in low polarity solvents, and the anomeric effect of the S-C-COOC₂H₅ segment has been estimated at 5.4 kJ/mol. semanticscholar.org This effect, which involves the interaction of the sulfur lone pair with the σ* orbital of the C-C(O)OEt bond, stabilizes the axial conformation. The solvent polarity can shift this equilibrium, with polar solvents stabilizing the equatorial conformer. semanticscholar.org Similarly, for 2-phosphoryl substituted 1,3-oxathianes, the compounds exist in chair forms with an equatorial phosphoryl group. semanticscholar.org

The reactivity of the 1,3-oxathiane ring is also highly dependent on its substitution pattern. For example, the metalation of 2-phenyl-4-dimethylamino-1,3-oxathiane with s-butyllithium is affected by the solvent, leading to ortho metalation in ether. researchgate.net The stereochemical outcome of reactions can be controlled by substituents. In the reaction of the magnesium anion of 2-phenyl-4-t-butyldiphenylsilyloxy-1,3-oxathiane with benzaldehyde, a seven-to-one ratio of diastereoisomers is observed. researchgate.net This demonstrates the directing influence of bulky silyloxy groups on the approaching reagent.

Table 1: Conformational Preferences of Substituents in 1,3-Oxathiane Derivatives

Analogous Heterocyclic Systems

To fully appreciate the characteristics of 1,3-oxathianes, it is instructive to compare them with their close structural relatives: 1,3-dioxanes (containing two oxygen atoms) and 1,3-dithianes (containing two sulfur atoms).

The conformational analysis of 1,3-dioxanes and 1,3-dithianes has been extensively studied. These systems, like 1,3-oxathianes, are readily synthesized with a variety of substituents, making them ideal for comparative studies. The primary differences between these three heterocyclic systems arise from the differing atomic sizes, bond lengths, and electronegativities of oxygen and sulfur.

The C-S bond (typically ~1.82 Å) is significantly longer than the C-O bond (~1.43 Å), and the C-S-C bond angle is smaller than the C-O-C angle. These geometric distinctions lead to a more "puckered" chair conformation in 1,3-dioxanes compared to the more "flattened" chair in 1,3-dithianes. The 1,3-oxathiane ring represents an intermediate case. researchgate.net

These structural differences have a direct impact on non-bonded interactions. For example, syn-axial interactions (1,3-diaxial repulsions) are generally more severe in 1,3-dioxanes than in 1,3-dithianes because the shorter C-O bonds bring axial substituents closer together. This means that a bulky substituent is more sterically hindered in an axial position in a 1,3-dioxane than in a 1,3-dithiane.

The anomeric effect, a stereoelectronic effect that stabilizes an axial conformation of an electronegative substituent at the anomeric carbon (C-2), also differs between these systems. The effect is generally stronger when oxygen is the adjacent heteroatom compared to sulfur. In a study of 2-alkoxy-1,3-dioxanes, the anomeric effect was found to be a significant stabilizing factor for the axial conformer.

Quantum-chemical studies have shown that the conformational isomerization of 1,3-dioxane and 1,3-dithiane proceeds along common routes, with potential energy surfaces containing minima for chair and flexible (twist) forms. researchgate.net The energy barriers for ring inversion are different, reflecting the distinct torsional strains in each system.

Table 2: Comparative Properties of 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane Rings

Emerging Research Directions in 1,3 Oxathiane Chemistry

Development of Novel Synthetic Strategies

The classical and most direct synthesis of 1,3-oxathianes involves the acid-catalyzed condensation of a γ-thioalcohol with a carbonyl compound. semanticscholar.org For 1,3-Oxathiane (B1222684), 2-ethyl-4,4-dimethyl- , this would typically involve the reaction of 3-mercapto-3-methylbutan-1-ol with propanal. While effective, current research is moving towards the development of more efficient, stereocontrolled, and environmentally benign synthetic methods.

Future synthetic strategies are likely to focus on the following areas:

Catalytic Innovations: The use of novel catalysts to improve reaction rates and yields is a key area of development. This includes the exploration of solid-supported acid catalysts for easier separation and recycling, as well as the potential for organocatalysis to achieve asymmetric synthesis of chiral 1,3-oxathianes.

Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- .

A summary of potential synthetic approaches is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Improved Acid Catalysis | Utilization of solid acids, Lewis acids, or milder Brønsted acids to promote the condensation reaction. | Enhanced reaction rates, easier product purification, potential for catalyst recycling. |

| Enantioselective Synthesis | Employment of chiral catalysts or reagents to produce specific stereoisomers of the target molecule. | Access to enantiomerically pure compounds for applications in asymmetric synthesis. |

| Multi-component Reactions | Combining multiple reaction steps into a single, one-pot procedure. | Increased efficiency, reduced solvent waste, and simplified experimental setup. |

Exploration of Undiscovered Mechanistic Pathways

The reactivity of the 1,3-oxathiane ring is largely governed by its conformational preferences and the nature of its substituents. The chair conformation is generally the most stable, and the substituents' axial or equatorial positions influence the molecule's reactivity. researchgate.net For 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- , the gem-dimethyl group at the C4 position significantly influences the ring's conformation and, consequently, its chemical behavior.

Emerging research is poised to investigate several unexplored mechanistic aspects:

Conformational Dynamics: Detailed computational and experimental (e.g., variable-temperature NMR) studies are needed to fully understand the conformational equilibrium of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- and how it affects the stereochemical outcome of its reactions. The interplay between the C2-ethyl group and the C4-gem-dimethyl groups is of particular interest.

Anionic Chemistry: The deprotonation of the C2-proton in 1,3-oxathianes creates a nucleophilic center that can react with various electrophiles. Mechanistic studies on the lithiation of 2-substituted 1,3-oxathianes have shown a preference for the formation of an equatorial carbanion. researchgate.netresearchgate.net Investigating the stereoselectivity of reactions involving the C2-anion of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- with different electrophiles will be a key research direction.

Ring-Opening and Rearrangement Reactions: Understanding the conditions under which the 1,3-oxathiane ring can be selectively opened or rearranged is crucial for its application as a synthetic intermediate. The influence of the 2-ethyl and 4,4-dimethyl substituents on the stability and reactivity of the ring towards various reagents warrants further investigation.

Key areas for mechanistic investigation are summarized in Table 2.

| Mechanistic Aspect | Research Focus | Significance |

| Conformational Analysis | Detailed study of the chair and twist-boat conformations and the energetic barriers between them. | Prediction of stereochemical outcomes in reactions. |

| C2-Anion Reactivity | Investigation of the stereofacial selectivity of the C2-carbanion in reactions with electrophiles. | Development of new carbon-carbon bond-forming reactions. |

| Ring Stability | Exploration of acid- and base-catalyzed ring-opening and rearrangement pathways. | Understanding the scope and limitations of the 1,3-oxathiane as a protecting group or synthetic synthon. |

Innovation in Chiral Auxiliary Design

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. researchgate.net While various heterocyclic systems have been successfully employed as chiral auxiliaries, the potential of the 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- scaffold remains largely untapped. iupac.orgillinoisstate.edu

The development of this compound as a chiral auxiliary would involve several innovative steps:

Introduction of Chirality: The primary requirement for a chiral auxiliary is the presence of a stereogenic center. For 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- , this could be achieved through the use of an enantiomerically pure precursor, such as a chiral γ-thioalcohol, during its synthesis.

Attachment of a Prochiral Moiety: A prochiral group (e.g., an acyl group) would be attached to the 1,3-oxathiane, likely at the C2 position, to allow for diastereoselective reactions.

Diastereoselective Reactions: The chiral environment provided by the oxathiane auxiliary would direct the approach of a reagent to one face of the prochiral group, leading to the formation of one diastereomer in excess.

Cleavage and Recovery: A crucial aspect of chiral auxiliary design is the ability to cleave the auxiliary from the product without racemization and, ideally, to recover the auxiliary for reuse.

The structural features of 1,3-Oxathiane, 2-ethyl-4,4-dimethyl- offer interesting possibilities for chiral auxiliary design. The gem-dimethyl group at C4 can act as a conformational lock, potentially leading to higher levels of stereocontrol. The ethyl group at C2 can also influence the steric environment around a reactive center. Future research will likely focus on synthesizing chiral versions of this oxathiane and evaluating their effectiveness in a range of asymmetric transformations, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Q & A

Basic Research: What are the established synthetic routes for 1,3-oxathiane derivatives, and how can they be adapted for 2-ethyl-4,4-dimethyl-1,3-oxathiane?

Methodological Answer:

The synthesis of 1,3-oxathiane derivatives typically involves cyclization reactions between γ-thioalcohols and carbonyl compounds (e.g., aldehydes or ketones). For 2-ethyl-4,4-dimethyl-1,3-oxathiane, the reaction of a γ-thioalcohol with a substituted ketone (e.g., 2-ethyl-4,4-dimethyl ketone) under acidic or thermal conditions could yield the target compound. Structural confirmation via NMR (e.g., H and C) and X-ray crystallography is critical to verify regioselectivity and stereochemistry . Optimization of reaction parameters (solvent, temperature, catalyst) is necessary to improve yield and purity.

Basic Research: Which analytical techniques are most effective for characterizing the structural and electronic properties of 2-ethyl-4,4-dimethyl-1,3-oxathiane?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify substituent positions and confirm ring formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, as demonstrated for similar 1,3-oxathiane derivatives in the EPA/NIH spectral database .

- X-ray Crystallography : Resolves spatial arrangement and confirms chair or boat conformations of the oxathiane ring .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-S, C-O bonds) and hydrogen-bonding interactions.

Advanced Research: How do steric and electronic effects of the ethyl and dimethyl substituents influence the reactivity of 2-ethyl-4,4-dimethyl-1,3-oxathiane in ring-opening reactions?

Methodological Answer:

The ethyl group at C2 and dimethyl groups at C4 introduce steric hindrance, potentially stabilizing the ring against nucleophilic attack. Computational methods (e.g., DFT calculations) can predict reaction pathways by analyzing electron density maps and transition states. Experimentally, controlled ring-opening reactions with nucleophiles (e.g., Grignard reagents) under varying conditions (polar vs. nonpolar solvents) can elucidate substituent effects. Comparative studies with unsubstituted 1,3-oxathiane are recommended to isolate steric/electronic contributions .

Advanced Research: How can researchers resolve contradictions in toxicity data for 1,3-oxathiane derivatives, such as genotoxicity concerns raised by EFSA?

Methodological Answer:

EFSA flagged genotoxicity risks for 2,4,4-trimethyl-1,3-oxathiane due to hydrolysis products resembling tertiary thiols . To address contradictions:

Hydrolysis Studies : Analyze degradation products under physiological conditions (pH 7.4, 37°C) using LC-MS.

In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenicity.

Metabolite Profiling : Identify metabolites in hepatic microsomes to evaluate bioactivation pathways.

Comparative Analysis : Contrast results with structurally similar compounds lacking ethyl/dimethyl groups to isolate toxicophores.

Advanced Research: What experimental strategies ensure stability of 2-ethyl-4,4-dimethyl-1,3-oxathiane during storage and under reactive conditions?

Methodological Answer:

- Storage : Store under inert atmosphere (N or Ar) at -20°C to prevent oxidation or moisture-induced degradation .

- Stability Testing : Use accelerated stability studies (elevated temperature/humidity) monitored via HPLC or GC-MS to track decomposition.

- Incompatibility Screening : Test reactivity with common lab reagents (e.g., acids, bases, oxidizers) to identify hazardous conditions .

Advanced Research: How can computational modeling predict the environmental fate and biodegradation pathways of 2-ethyl-4,4-dimethyl-1,3-oxathiane?

Methodological Answer:

- QSPR Models : Quantify relationships between structure and properties (e.g., logP, biodegradation half-life).

- Molecular Dynamics Simulations : Predict soil mobility and partitioning coefficients (K) .

- Enzyme Docking Studies : Model interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolites.

- Ecotoxicity Prediction : Use tools like ECOSAR to estimate aquatic toxicity thresholds.

Basic Research: What methodologies are recommended for assessing the purity and isomeric composition of synthesized 2-ethyl-4,4-dimethyl-1,3-oxathiane?

Methodological Answer:

- Chromatography : GC-MS or HPLC with UV/Vis detection to separate isomers and quantify purity.

- Chiral Analysis : Use chiral columns or NMR with chiral shift reagents to resolve enantiomers.

- Elemental Analysis : Verify empirical formula consistency (C, H, S, O content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.